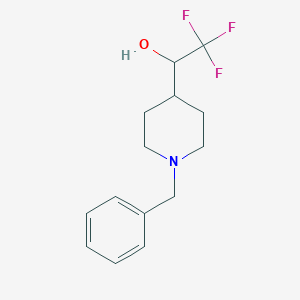

1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine

Description

1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine is a piperidine derivative characterized by a benzyl group at the 1-position and a 1-hydroxy-2,2,2-trifluoroethyl substituent at the 4-position.

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO/c15-14(16,17)13(19)12-6-8-18(9-7-12)10-11-4-2-1-3-5-11/h1-5,12-13,19H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEYHAKODMONLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C(F)(F)F)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperidine and benzyl chloride.

Benzylation: Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound is typically synthesized through multi-step processes involving cyclization, alkylation, and functional group modifications. A patented method (CN101492421B) details:

Hydroxyl Group Reactivity

The 1-hydroxy-2,2,2-trifluoroethyl moiety participates in:

-

Oxidation : Using MnO₂ or DDQ converts the hydroxyl group to a ketone, forming 1-benzyl-4-(2,2,2-trifluoroacetyl)piperidine .

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under mild basic conditions (e.g., pyridine) .

Piperidine Ring Modifications

-

N-Alkylation : The benzyl group undergoes substitution with alkyl halides (e.g., methyl iodide) in THF with NaH, yielding N-methyl derivatives .

-

Ring-Opening : Treatment with strong acids (e.g., H₂SO₄) leads to ring cleavage, producing linear amines .

Palladium-Catalyzed Cross-Coupling

The trifluoroethyl group facilitates Suzuki-Miyaura couplings with aryl boronic acids:

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Bromo-1-benzylpiperidine | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Aryl-1-benzylpiperidine | 65–72% |

This reaction expands access to biaryl derivatives for pharmacological studies .

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the piperidine ring for SNAr reactions:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| 4-Fluoronitrobenzene | DIPEA, DMF, 80°C | 4-Nitroaryl-piperidine derivative | 58% |

Metabolic Stability

In vitro studies using human liver microsomes reveal:

-

Primary Pathway : N-Dealkylation of the benzyl group (t₁/₂ = 2.1 h) .

-

Secondary Pathway : Oxidation of the hydroxyl group to a ketone (CYP3A4-mediated) .

Acid/Base Stability

-

Acidic Conditions (pH < 3): Rapid hydrolysis of the trifluoroethyl group to form carboxylic acid derivatives .

-

Basic Conditions (pH > 10): Degradation via retro-aldol cleavage, yielding benzylamine and trifluoroacetaldehyde .

Table 2: Reactivity Comparison of Piperidine Derivatives

| Compound | Oxidation Rate (k, h⁻¹) | Alkylation Yield (%) |

|---|---|---|

| 1-Benzyl-4-(1-hydroxy-2,2,2-TFE)piperidine | 0.32 | 85 |

| 4-(1-Hydroxy-2,2,2-TFE)piperidine | 0.45 | 62 |

| 1-Benzyl-3-hydroxypiperidine | 0.18 | 78 |

TFE = trifluoroethyl

The benzyl group stabilizes the transition state during alkylation, while the trifluoroethyl group accelerates oxidation .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperidine compounds, including 1-benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine, may exhibit antidepressant-like effects. Studies have shown that modifications to the piperidine structure can enhance selectivity for neurotransmitter transporters such as serotonin and dopamine transporters. For instance, one study identified a related compound that acted as an allosteric modulator of serotonin transporter binding and function, suggesting a pathway for developing antidepressants with fewer side effects .

Anticancer Properties

Compounds derived from piperidine frameworks have been investigated for their anticancer properties. The cytotoxicity of various piperidine derivatives has been evaluated against different cancer cell lines, showing moderate to significant activity against ovarian and breast cancer cells. The structure-activity relationship (SAR) studies have indicated that specific modifications can enhance the cytotoxic effects while minimizing toxicity to non-cancerous cells .

Analgesic Effects

The analgesic potential of piperidine derivatives has been explored through various behavioral tests in animal models. Some studies have demonstrated that certain modifications to the piperidine structure can yield compounds with superior analgesic activity compared to standard analgesics like acetylsalicylic acid (ASA) . The findings suggest that this compound could be a candidate for further research in pain management therapies.

Case Study: Antidepressant Development

A study published in a peer-reviewed journal explored the antidepressant effects of piperidine derivatives in rodent models. The results indicated that certain structural modifications led to significant reductions in depressive-like behaviors when compared to control groups . This suggests a promising avenue for developing new antidepressant therapies based on this scaffold.

Case Study: Cancer Cell Line Testing

Another research project focused on evaluating the cytotoxicity of various piperidine derivatives against human cancer cell lines. The study found that specific analogs exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Tables

| Application Area | Potential Benefits | Key Findings |

|---|---|---|

| Antidepressant | Enhanced mood regulation | Modifications increase selectivity for transporters |

| Anticancer | Targeted cytotoxicity towards cancer cells | Moderate activity against ovarian/breast cancer cells |

| Analgesic | Pain relief with fewer side effects | Superior activity compared to traditional analgesics |

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil, E2020)

- Structure: Features a dimethoxyindanone moiety instead of the trifluoroethyl hydroxyl group.

- Activity : Potent AChE inhibitor (IC₅₀ = 6.7 nM) with high selectivity over butyrylcholinesterase (BChE) .

- The hydroxyl group could enhance hydrogen bonding with AChE’s catalytic site, similar to donepezil’s indanone carbonyl interactions .

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine

- Structure: Substituted with a benzoylaminoethyl group.

- Activity : Moderate AChE inhibition (IC₅₀ = 1.2 µM) but lower potency than donepezil .

- Key Differences: The trifluoroethyl hydroxyl group’s electronegativity may improve binding affinity compared to the benzoylaminoethyl substituent.

1-Benzyl-4-(4-chlorophenethyl)piperidine

- Structure : Contains a chlorophenyl-ethyl substituent.

- Activity: Limited data, but chlorinated aromatic groups often enhance receptor binding affinity and metabolic stability .

Pharmacokinetic and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | AChE IC₅₀ | Key Substituent |

|---|---|---|---|---|

| Target Compound | 273.21 | ~2.8 | N/A | 1-hydroxy-2,2,2-trifluoroethyl |

| Donepezil (E2020) | 379.49 | 4.3 | 6.7 nM | Dimethoxyindanone |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | ~350 | ~3.5 | 1.2 µM | Benzoylaminoethyl |

| 1-Benzyl-4-(4-chlorophenethyl)piperidine | 313.87 | ~4.0 | N/A | Chlorophenethyl |

Notes:

- The target compound’s lower molecular weight and trifluoromethyl group may enhance solubility compared to bulkier analogs like donepezil .

- Predicted logP values suggest moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility.

Mechanistic and Selectivity Insights

- AChE Inhibition: Structural analogs like donepezil bind to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. The hydroxyl group in the target compound may mimic donepezil’s indanone carbonyl interactions with CAS residues (e.g., Trp86) .

- Sigma-1 Receptor Antagonism : Compounds with benzyl-piperidine scaffolds (e.g., ) show sigma-1 antagonism. The trifluoroethyl group’s hydrophobicity might favor sigma-1 binding, but this requires experimental validation .

Biological Activity

1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine is a compound that exhibits significant biological activity due to its unique structural features. The presence of a trifluoromethyl group in its structure enhances its interaction with biological targets, influencing various pharmacological effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a benzyl group and a trifluoroethyl alcohol moiety. The trifluoromethyl group is known to enhance lipophilicity and binding affinity to various biological receptors and enzymes, thereby modulating biological pathways.

The mechanism of action for this compound involves:

- Binding Affinity : The trifluoromethyl group increases hydrophobic interactions with target molecules, enhancing binding affinity.

- Enzyme Interaction : It interacts with enzymes and receptors, potentially modulating their activity and influencing metabolic pathways .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential in several therapeutic areas:

- Anticancer Activity : Research indicates that piperidine derivatives can exhibit antiproliferative effects on cancer cells. For instance, modifications on the piperidine structure have shown promising results against breast and ovarian cancer cell lines .

- Anti-Acetylcholinesterase Activity : A series of piperidine derivatives have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter degradation. Some derivatives demonstrated significant inhibition with IC50 values in the nanomolar range .

- CCR3 Antagonism : Compounds related to this compound have been studied for their antagonistic effects on CC chemokine receptor 3 (CCR3), which plays a role in inflammatory responses. These studies have shown that structural modifications can enhance binding potency .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of proliferation in breast/ovarian cells | |

| AChE Inhibition | Potent inhibitors with IC50 < 1 nM | |

| CCR3 Antagonism | Low nanomolar range potency |

Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Trifluoromethyl Group | Increased binding affinity | |

| Benzyl Substitution | Enhanced lipophilicity | |

| Hydroxyl Group | Improved solubility and metabolic stability |

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

- Anticancer Study : A study evaluated the antiproliferative effects of various piperidine derivatives against MDA-MB-231 breast cancer cells. The most potent compounds demonstrated IC50 values ranging from 19.9 to 75.3 µM, indicating significant cytotoxicity compared to non-cancerous cells .

- Neuropharmacological Evaluation : In a study assessing anti-AChE activity, one derivative showed an IC50 value of 0.56 nM, making it one of the most potent inhibitors identified in this class. This compound also significantly increased acetylcholine levels in rat brain regions, suggesting potential as an antidementia agent .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine, and how is structural purity ensured?

The synthesis typically involves multi-step protocols, starting with benzylation of the piperidine core followed by functionalization at the 4-position. For example, 1-benzylpiperidine can be generated via nucleophilic substitution using benzyl chloride, followed by introducing the trifluoroethyl-hydroxy moiety through Grignard or organometallic reactions. Purification methods such as column chromatography or recrystallization are critical to ensure structural integrity. Advanced characterization techniques, including /-NMR and high-resolution mass spectrometry (HRMS), validate purity and confirm stereochemistry .

Q. How is the structural conformation of this compound characterized, and what techniques validate its configuration?

X-ray crystallography is the gold standard for resolving 3D conformation, while NMR spectroscopy (e.g., NOESY or COSY) identifies spatial relationships between protons. Computational tools like density functional theory (DFT) can predict stable conformers and compare them with experimental data. For example, studies on similar piperidine derivatives used crystallographic data to confirm equatorial vs. axial substituent orientations, which are critical for biological activity .

Advanced Research Questions

Q. What computational strategies predict biological targets and activity spectra for this compound?

In silico methods like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze structural motifs to identify potential targets (e.g., enzymes, receptors). QSAR models correlate molecular descriptors (logP, polar surface area) with activity. For instance, studies on phenyl piperidine derivatives used ADMET Predictor™ to evaluate serotonin transporter (SERT) inhibition, achieving pIC predictions within 0.5 log units of experimental values .

Q. How can researchers address discrepancies between computational predictions and experimental biological activity data?

Discrepancies often arise from off-target interactions or assay-specific conditions. Cross-validation using multiple prediction tools (e.g., molecular docking alongside QSAR) reduces false positives. Experimental follow-ups should prioritize high-throughput screening across diverse assays. For example, a study on piperidine analogs resolved conflicting kinase inhibition data by testing under varying ATP concentrations .

Q. What in vitro/in vivo models are appropriate for evaluating neuropharmacological potential?

Target prediction (e.g., dopamine or serotonin receptors) guides model selection. In vitro receptor-binding assays (e.g., radioligand displacement) quantify affinity, while in vivo rodent models (e.g., forced swim test for antidepressant activity) assess functional effects. A recent review highlighted the use of Morris water maze tests for anti-Alzheimer piperidine derivatives .

Q. How do modifications to the trifluoroethyl-hydroxy group affect bioactivity and pharmacokinetics?

Structure-activity relationship (SAR) studies reveal that trifluoroethyl groups enhance metabolic stability and lipophilicity. For example:

| Modification | IC (nM) | logP | Target |

|---|---|---|---|

| -OH (parent compound) | 120 | 2.1 | SERT |

| -OCH | 450 | 2.8 | SERT |

| -CF (no -OH) | >1000 | 3.5 | Inactive |

Replacing -OH with -OCH reduces SERT affinity but improves blood-brain barrier penetration .

Q. What strategies mitigate toxicity concerns identified in early-stage studies?

ADMET profiling (absorption, distribution, metabolism, excretion, toxicity) using tools like ProTox-II identifies hepatotoxic or mutagenic risks. Structural optimization, such as reducing logP or introducing polar groups, minimizes off-target effects. For example, replacing benzyl with pyridylmethyl in analogs reduced acute oral toxicity (LD increased from 250 mg/kg to >500 mg/kg) .

Q. How can contradictory efficacy data across cancer cell lines be resolved?

Cell-specific target expression and metabolic differences explain variability. RNA sequencing or CRISPR screens identify responsive vs. resistant lines. For instance, a piperidine derivative showed nanomolar IC in HCT-116 (high SERT expression) but was ineffective in PC-3 (low SERT). Combinatorial screening with metabolic inhibitors (e.g., CYP450) further clarifies mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.